10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide is a complex organic compound with a unique structure that includes a pyrido2,3-cbenzazepine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide typically involves multi-step organic reactions. One common approach is the N-arylation of appropriate indoles followed by acid-catalyzed rearrangement . The reaction conditions often include the use of strong acids like triflic acid (TfOH) to promote dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes.
Medicine: Its structure suggests potential pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of the pyrido2,3-cbenzazepine core, such as:
Carbamazepine: An anticonvulsant and mood-stabilizing drug.
Clomipramine: An antidepressant used to treat obsessive-compulsive disorder.
Imipramine: Another antidepressant used for various mental health conditions.
Uniqueness
What sets 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide apart is its specific functional groups and the potential for unique biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-6,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20(9-10-21)17(22)15-14-7-3-2-5-12(14)11-13-6-4-8-18-16(13)19-15/h2-8,15,21H,9-11H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYLJXBAHSKFIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1C2=CC=CC=C2CC3=C(N1)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676251 |
Source
|
Record name | N-(2-Hydroxyethyl)-N-methyl-10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071504-81-8 |
Source
|
Record name | N-(2-Hydroxyethyl)-N-methyl-10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.